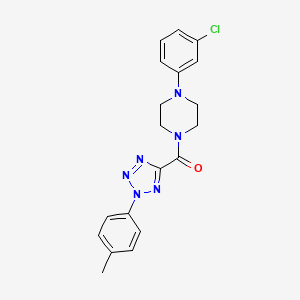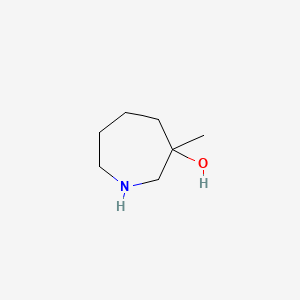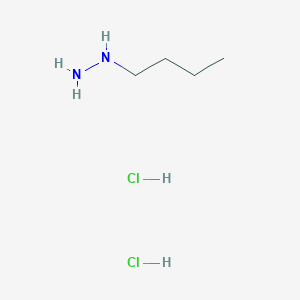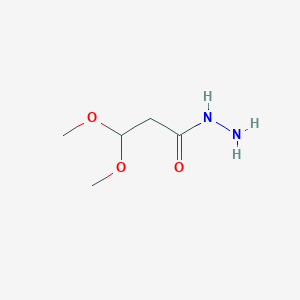
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic properties. It also inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide in lab experiments is its specificity towards CA IX. This allows researchers to study the role of CA IX in cancer progression and develop potential therapeutics. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CA IX. Another direction is the investigation of the therapeutic potential of this compound in other diseases such as rheumatoid arthritis. Moreover, the use of this compound in combination with other therapies such as chemotherapy and immunotherapy can be explored to enhance its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide involves the reaction between 4-bromo-3-nitrobenzenesulfonamide and 2-hydroxyethyl propyl ether in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide is widely used in scientific research to study the mechanism of action and potential therapeutic applications. It has been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. Moreover, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYMGPVIBSKLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)

![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)

![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)


![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide](/img/structure/B2829555.png)
![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)
![2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone](/img/structure/B2829564.png)